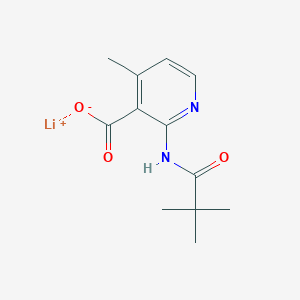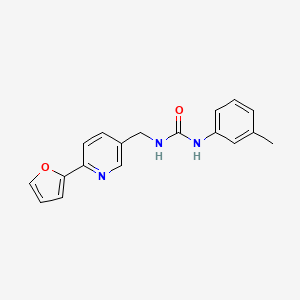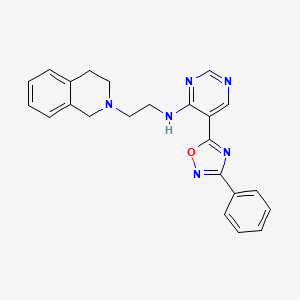![molecular formula C19H22N2O B2498268 1-isobutyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole CAS No. 612049-65-7](/img/structure/B2498268.png)
1-isobutyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Imidazoles can be synthesized through several methods. One common method is the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and primary amine .Molecular Structure Analysis
The molecular structure of imidazoles consists of a five-membered ring, which includes two nitrogen atoms and three carbon atoms . The exact structure of “1-isobutyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole” would depend on the specific locations of the isobutyl, p-tolyloxy, and methyl groups on the imidazole ring.Chemical Reactions Analysis
Imidazoles can participate in a variety of chemical reactions. They can act as a nucleophile in substitution reactions, and they can also act as a catalyst in processes such as hydroamination, hydrosilylation, Heck reaction, and Henry reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazoles can vary depending on their specific structure. For example, 2-methylimidazole has a molecular weight of 82.10 g/mol and a density of 1.03 g/cm³ .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Research has demonstrated that imidazole-based compounds, including those related to 1-isobutyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole, exhibit significant anticancer potential. A study highlighted the synthesis of new imidazole derivatives through multicomponent reactions. These compounds were evaluated for their anticancer activity against a panel of 60 human cancer cell lines. One compound in particular showed promising results against various cancer cell types, inducing cell cycle arrest and cellular senescence, thereby highlighting the potential of imidazole derivatives in cancer therapy (Sharma et al., 2014).
Synthesis Techniques
The synthesis of 2-(2-alkoxyphenyl)-1H-imidazoles, closely related to the core structure of 1-isobutyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole, involves the reaction of methyl salicylate with ethane-1,2-diamine. This process produces a range of imidazolines, which are then transformed into imidazoles through various oxidative aromatization reactions. The study provides insights into the synthesis process, comparing different methods for their efficiency, reaction conditions, and yields, contributing to the understanding of imidazole derivative synthesis (Pařík et al., 2006).
Electrochemical Applications
Imidazole and its derivatives, including 1-methyl imidazole, have been studied as additives in polybenzimidazole membranes equilibrated with phosphoric acid, showcasing their potential as high-temperature proton-conducting polymer electrolytes. The addition of these compounds significantly influences the conductivity of the membranes, suggesting applications in fuel cell technology. This research outlines the potential of imidazole derivatives in enhancing the performance of fuel cell electrolytes (Schechter & Savinell, 2002).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Research into imidazoles is ongoing, and future directions could include the development of novel methods for the regiocontrolled synthesis of substituted imidazoles, as well as further exploration of their potential applications in areas such as pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
Eigenschaften
IUPAC Name |
2-[(4-methylphenoxy)methyl]-1-(2-methylpropyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-14(2)12-21-18-7-5-4-6-17(18)20-19(21)13-22-16-10-8-15(3)9-11-16/h4-11,14H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQPTGQKFJMZGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-isobutyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methoxybenzoate](/img/structure/B2498187.png)
![2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2498188.png)

![2,4-dichloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2498192.png)
![2-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2498193.png)






![ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)
